molecular formula C16H15ClN2O3 B13431155 N-Desmethyl O-Methyl Clobazam CAS No. 2009208-96-0

N-Desmethyl O-Methyl Clobazam

Cat. No.: B13431155
CAS No.: 2009208-96-0
M. Wt: 318.75 g/mol
InChI Key: UODYCFVUCMOZER-UHFFFAOYSA-N
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Description

N-Desmethyl O-Methyl Clobazam is a metabolite of Clobazam, a 1,5-benzodiazepine. Clobazam is primarily used as an anticonvulsant and anxiolytic. This compound is formed through the N-demethylation of Clobazam and has a longer half-life than the parent compound, contributing significantly to its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl O-Methyl Clobazam involves the N-demethylation of Clobazam. This process can be achieved using various reagents and conditions. One common method involves the use of cytochrome P450 enzymes, particularly CYP3A4, which catalyze the demethylation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl O-Methyl Clobazam undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

    Reduction: Although less common, reduction reactions can modify the compound’s structure.

    Substitution: Halogenation and other substitution reactions can occur under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens like chlorine or bromine in the presence of catalysts.

Major Products

The major products formed from these reactions include hydroxylated derivatives and various substituted analogs, which may have different pharmacological properties .

Scientific Research Applications

N-Desmethyl O-Methyl Clobazam has several scientific research applications:

Mechanism of Action

N-Desmethyl O-Methyl Clobazam exerts its effects by binding allosterically to the GABA_A receptor. This binding increases the frequency of chloride channel opening, allowing chloride ions to enter the neuron and hyperpolarize it. This action results in an inhibitory effect on neurotransmission, contributing to its anticonvulsant and anxiolytic properties .

Comparison with Similar Compounds

Similar Compounds

    Clobazam: The parent compound, used primarily as an anticonvulsant and anxiolytic.

    Clonazepam: Another benzodiazepine with similar uses but different receptor binding affinities.

    Zolpidem: A non-benzodiazepine hypnotic that also interacts with GABA_A receptors but has a different chemical structure.

Uniqueness

N-Desmethyl O-Methyl Clobazam is unique due to its longer half-life and distinct binding affinities for different GABA_A receptor subtypes. This results in a different pharmacological profile compared to other benzodiazepines, potentially offering advantages in terms of efficacy and side effect profile .

Properties

CAS No.

2009208-96-0

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

methyl 3-(2-anilino-4-chloroanilino)-3-oxopropanoate

InChI

InChI=1S/C16H15ClN2O3/c1-22-16(21)10-15(20)19-13-8-7-11(17)9-14(13)18-12-5-3-2-4-6-12/h2-9,18H,10H2,1H3,(H,19,20)

InChI Key

UODYCFVUCMOZER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)NC2=CC=CC=C2

Origin of Product

United States

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